molecular formula C23H30N2O5S B2499324 Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235635-24-1

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2499324
CAS No.: 1235635-24-1
M. Wt: 446.56
InChI Key: YGKLCHWWAYVOMT-UHFFFAOYSA-N
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Description

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine-1-carboxylate core substituted with a phenyl group and a sulfonamido-linked 4-ethoxy-3,5-dimethylphenyl moiety.

Properties

IUPAC Name

phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKLCHWWAYVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Information

  • Molecular Formula : C22H30N6O5S
  • Molecular Weight : 490.58 g/mol
  • CAS Number : 1094598-75-0

Structural Representation

The compound features a piperidine ring, a carboxylate group, and a sulfonamide moiety, which are critical for its biological interactions.

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exhibits several biological activities primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play roles in various physiological processes including acid-base balance and fluid secretion.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential antimicrobial properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Several studies have been conducted to assess the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionCarbonic anhydrase inhibition
AntimicrobialBactericidal activity
Anti-inflammatoryCytokine modulation

Study on Antimicrobial Activity

In a recent in vitro study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent.

Study on Inflammatory Response

Another study focused on the anti-inflammatory properties of the compound. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to the control group, suggesting its efficacy in reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues Targeting NMDA Receptors

Ifenprodil and SL 82.0715 () are piperidine derivatives with NMDA receptor antagonist activity. Both share a piperidine core but differ in substituents:

  • Ifenprodil : Contains a benzyl alcohol and chlorophenyl group.
  • SL 82.0715 : Features fluorophenyl and chlorophenyl substituents.
Compound NMDA Receptor IC50 (Cyclic GMP Assay) In Vivo ID50 (Striatal DA Release) Mechanism of Action
Ifenprodil 0.4 µM 0.9 mg/kg Noncompetitive NMDA antagonist
SL 82.0715 10 µM 0.3 mg/kg Noncompetitive NMDA antagonist
Target Compound Not reported Not reported Likely NMDA antagonism (inferred)

However, its NMDA affinity remains unverified experimentally .

Piperidine-1-carboxylate Derivatives as Enzyme Inhibitors

Compounds 1–4 () are autotaxin inhibitors with piperidine-1-carboxylate scaffolds and sulfamoylamino-linked aryl groups:

  • Compound 1: (3,5-dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate.
  • Compound 2 : Dichlorophenylmethyl group with benzamido substitution.
Compound IC50 (bis-pNPP Assay) Plasma Assay Activity Key Structural Features
1 0.12 µM 85% inhibition Dichlorophenyl, sulfamoylamino, carbamoyl
2 0.08 µM 92% inhibition Dichlorophenyl, benzamido
Target Not reported Not reported Ethoxy-dimethylphenyl, sulfonamido

However, its sulfonamido group (vs. sulfamoylamino in Compounds 1–2) could alter hydrogen-bonding interactions with autotaxin .

Complex Derivatives with Heterocyclic Moieties

describes Compound 56C , a piperidine-1-carboxylate derivative with a trifluoromethoxy-phenyl-triazole substituent. This compound’s synthesis (via hydrazinylidene intermediates) highlights the versatility of the piperidine scaffold for attaching diverse pharmacophores. The trifluoromethoxy group in Compound 56C may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s dimethyl groups could provide steric hindrance, affecting selectivity .

Key Findings and Implications

  • NMDA Antagonism: Structural parallels with ifenprodil suggest the target compound may act as a noncompetitive NMDA antagonist, but its potency remains untested .
  • Pharmacokinetics : Ethoxy and dimethyl substituents likely improve metabolic stability over hydroxylated analogues .

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